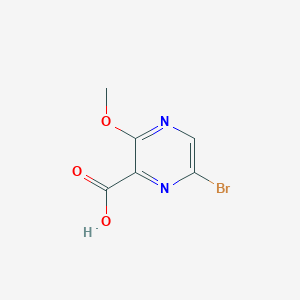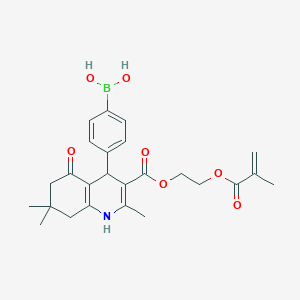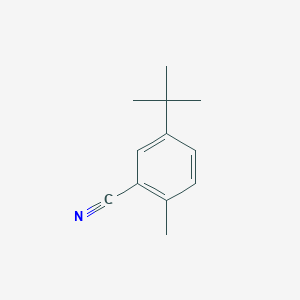![molecular formula C5H3ClN4 B12849565 2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B12849565.png)
2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate has been reported . Another method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of diverse derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include copper acetate, enaminonitriles, and benzohydrazides. Reaction conditions often involve microwave irradiation, which enhances the reaction rate and yield .
Major Products
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and signaling pathways, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: Similar in structure but with a pyridine ring instead of a pyrazine ring.
1,2,4-Triazolo[1,5-a]pyrimidines: Contain a pyrimidine ring and exhibit similar biological activities.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in medicinal chemistry and material sciences .
Propriétés
Formule moléculaire |
C5H3ClN4 |
|---|---|
Poids moléculaire |
154.56 g/mol |
Nom IUPAC |
2-chloro-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C5H3ClN4/c6-5-8-4-3-7-1-2-10(4)9-5/h1-3H |
Clé InChI |
XSAIRIADQFJNRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=NC(=N2)Cl)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849488.png)

![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate](/img/structure/B12849501.png)
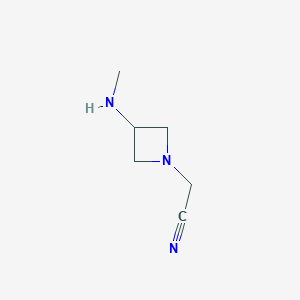
![N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide](/img/structure/B12849510.png)
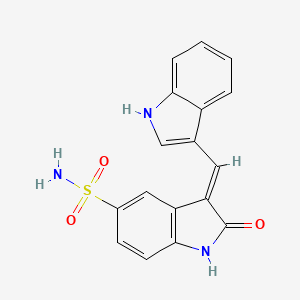
![Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849533.png)



